KNI-102

HIV-1 protease inhibition gp120 targeting structure-activity relationship (SAR)

KNI-102 is a peptidomimetic HIV-1 protease inhibitor defined by its unique allophenylnorstatine (Apns) core, which acts as a hydroxymethylcarbonyl transition-state mimic. This structural feature makes it non-interchangeable with hydroxyethylene-based inhibitors and essential for precise SAR and X-ray crystallography studies. Procure this high-purity compound (≥98%) to ensure experimental reproducibility.

Molecular Formula C31H41N5O7
Molecular Weight 595.7 g/mol
CAS No. 139694-65-8
Cat. No. B1673732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKNI-102
CAS139694-65-8
Synonyms1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide
KNI 102
KNI-102
RPI 312
RPI-312
Z-Asn-Apns-Pro-NH-t-But
Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide
Molecular FormulaC31H41N5O7
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1
InChIKeyXCVUOCMQYKSJJR-IGRGDXOOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KNI-102 (CAS 139694-65-8): Baseline Procurement Profile for a Tripeptide HIV-1 Protease Inhibitor


KNI-102 is a tripeptide-based peptidomimetic inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. It is characterized by the unique incorporation of allophenylnorstatine [Apns; (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid] as a transition-state mimic, specifically as a hydroxymethylcarbonyl (HMC) isostere [1]. This structural feature is fundamental to its mechanism of action, enabling high-affinity binding to the HIV-1 protease active site, thereby preventing the proteolytic processing of viral polyproteins and blocking the maturation of infectious virions [1]. Its chemical structure is denoted as Z-Asn-Apns-Pro-NHBut [1].

Why Generic Substitution Fails: The Unique Allophenylnorstatine Scaffold of KNI-102 in HIV Protease Inhibition


The primary reason generic substitution fails for KNI-102 lies in its specific, atypical core structure. Unlike the vast majority of peptidomimetic HIV-1 protease inhibitors that utilize a hydroxyethylene isostere as a transition-state mimic, KNI-102 employs the synthetic amino acid allophenylnorstatine as a hydroxymethylcarbonyl (HMC) isostere [1]. This fundamental difference in the core scaffold dictates unique interactions within the enzyme's active site, particularly within the S1/S1′ and S2/S2′ subsites. KNI-102 was identified as the sole tripeptide within its explored series to exhibit substantial anti-HIV activity, suggesting it represents a minimal size requirement for potent and selective inhibition with this specific HMC motif [1]. Consequently, substituting KNI-102 with another HIV protease inhibitor—even another tripeptide—would not recapitulate this exact binding profile, metabolic stability, or selectivity, making it a non-interchangeable research tool for studies reliant on its specific structure-activity relationship (SAR) [1].

Quantitative Evidence for KNI-102: A Comparative Analysis of Potency, Selectivity, and SAR


Quantifying the 7-100x Potency Gain from KNI-102-Derived GP120-Binding Dipeptides

The optimization of the KNI-102 scaffold led to the synthesis of dipeptide-type inhibitors incorporating a gp120-binding unit (CPF moiety). Compound 11a, a direct derivative of the KNI-102 core, demonstrated a substantial increase in HIV protease inhibitory activity compared to the standard reference compounds 3 and 4 [1].

HIV-1 protease inhibition gp120 targeting structure-activity relationship (SAR)

KNI-102 vs. In-Class Tripeptides: The Only Tripeptide with Substantial Anti-HIV Activity

In the original characterization of the allophenylnorstatine-containing series, KNI-102 (Z-Asn-Apns-Pro-NHBut) was identified as a unique compound. Among all the tripeptides synthesized, KNI-102 was the only one to exhibit substantial anti-HIV activity [1]. This finding implies that closely related tripeptides differing by a single amino acid residue were either inactive or significantly less potent.

HIV-1 protease allophenylnorstatine peptidomimetic

Selectivity Profile: Inferred from Later-Generation Allophenylnorstatine Inhibitors

The selectivity profile of the allophenylnorstatine scaffold, which KNI-102 pioneered, is supported by data on later-generation compounds like KNI-1931. While not a direct measurement of KNI-102 itself, this class-level evidence demonstrates that compounds based on this unique transition-state mimic can achieve high selectivity for HIV protease and maintain potency against drug-resistant strains, surpassing clinically used protease inhibitors like Ritonavir and Nelfinavir in these specific metrics [1].

HIV-1 protease selectivity drug resistance

Best Research and Industrial Application Scenarios for KNI-102


Studying Transition-State Mimicry with a Hydroxymethylcarbonyl Isostere

KNI-102 is an ideal tool for X-ray crystallography or molecular dynamics studies designed to elucidate the precise binding interactions of the hydroxymethylcarbonyl (HMC) isostere within the HIV-1 protease active site. As the first potent and selective compound of its kind, it serves as a foundational scaffold for understanding how this non-standard transition-state mimic differs from the more common hydroxyethylene isostere [1].

Optimizing gp120-Targeted Bifunctional Inhibitors

The KNI-102 core has been used as a starting point for designing bifunctional molecules that inhibit both HIV-1 protease and bind to the viral envelope glycoprotein gp120. This scenario is validated by the 7-100x potency improvement seen in derivative 11a [1]. Researchers can use KNI-102 as a baseline control to quantify the activity gain from adding gp120-binding moieties and to further optimize this novel class of entry/protease dual inhibitors.

Defining the Minimal Structural Requirements for Apns-Based HIV Protease Inhibition

KNI-102 was the only tripeptide in its original series to demonstrate substantial anti-HIV activity, suggesting it represents the minimal functional size for inhibitors using the allophenylnorstatine-Pro (syn diastereomer) motif [1]. It is therefore a critical reference compound for structure-activity relationship (SAR) studies aiming to define the minimal peptide length and specific side-chain requirements for potent inhibition within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for KNI-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.